N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide

Description

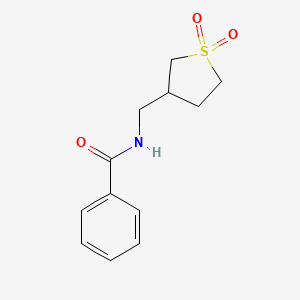

N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)benzamide is a benzamide derivative featuring a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl)methyl group attached to the amide nitrogen.

Properties

Molecular Formula |

C12H15NO3S |

|---|---|

Molecular Weight |

253.32 g/mol |

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]benzamide |

InChI |

InChI=1S/C12H15NO3S/c14-12(11-4-2-1-3-5-11)13-8-10-6-7-17(15,16)9-10/h1-5,10H,6-9H2,(H,13,14) |

InChI Key |

FVEXJHWDSKWZCE-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide typically involves the reaction of benzoyl chloride with N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems can optimize the production process, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide is a complex organic compound that has potential applications in scientific research due to its unique structural features. It combines a dioxidotetrahydrothiophenyl moiety, known for enhancing chemical reactivity, with a benzamide structure, which allows for interactions with biological molecules.

Scientific Research Applications

- Medicinal Chemistry and Biochemistry The compound's structure suggests it can interact with enzymes and proteins, making it potentially useful in these fields. As a benzamide, this compound may possess anti-inflammatory and analgesic properties.

- GIRK 1/2 channel activators this compound derivatives have been explored as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . A study described the creation of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators . The inclusion of the 1,1-dioxidotetrahydrothiophen-3-yl group can impart significant stability in the liver .

- Pharmacological Research this compound is a candidate for pharmacological research because the arrangement of its functional groups allows for various interactions with biological molecules. Preliminary studies suggest that it may modulate specific biological pathways by influencing enzyme activity or binding to receptor sites, which could lead to pharmacological effects that warrant further investigation.

- Building block in organic synthesis this compound can be used to create more complex molecules. It can undergo hydrolysis, reduction, oxidation, and coupling reactions.

Mechanism of Action

The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfone group plays a crucial role in its binding affinity and specificity, making it a valuable tool for studying biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Diversity

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a hydroxyl and dimethyl substituent, enabling hydrogen bonding and moderate steric hindrance. This compound is noted for its N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization reactions .

- N-Ethyl-3-nitro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide () : Combines a nitro group (strong electron-withdrawing) with the sulfone moiety. The nitro group may enhance reactivity in reduction-sensitive environments, differing from the target compound’s sulfone-dominated electronic profile .

- Morpholino Benzamides (): Incorporate a morpholine ring, introducing basicity and improved solubility. The morpholine’s oxygen and nitrogen atoms contrast with the sulfone’s non-basic, polar nature .

Key Functional Groups

Physicochemical Properties

- Solubility : The sulfone group in the target compound enhances solubility in polar solvents compared to hydrocarbon-substituted analogs (e.g., dimethyl groups in ). However, hydroxyl-containing derivatives () may exhibit higher aqueous solubility due to hydrogen bonding .

- Stability : Sulfones are generally stable under oxidative conditions, whereas nitro-containing analogs () may undergo metabolic reduction. Hydroxyl groups () could increase susceptibility to esterase activity or oxidation .

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₂S, with a molecular weight of approximately 227.31 g/mol. The compound features a tetrahydrothiophene moiety that has been modified to include a dioxo group, which contributes to its unique reactivity and biological properties.

Target Interaction

This compound primarily targets G protein-gated inwardly rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. The compound acts as an activator of these channels, which has implications for various neurological conditions .

Pharmacological Effects

Studies have indicated that this compound exhibits nanomolar potency as a GIRK channel activator. This suggests that it may have therapeutic potential for conditions characterized by altered neuronal excitability, such as epilepsy or anxiety disorders .

Antimicrobial and Anticancer Properties

Research has demonstrated that related compounds exhibit significant antimicrobial and anticancer activities. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines and pathogenic microorganisms.

Case Studies

- GIRK Channel Modulation : A study focused on the modulation of GIRK channels by this compound reported enhanced potassium ion conductance in neuronal cells. This modulation was assessed using patch-clamp techniques, demonstrating the compound's efficacy in altering ion channel activity .

- Anticancer Activity : In vitro assays revealed that certain derivatives of the compound inhibited the proliferation of cancer cells through apoptosis induction. The mechanism involved the activation of specific signaling pathways associated with cell survival and death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | Lacks phenylsulfonyl group | Different biological activity due to structural variations |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(methylsulfonyl)benzamide | Contains methylsulfonyl instead of phenylsulfonyl | Variations in solubility and target interactions |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(aminosulfonyl)benzamide | Has an aminosulfonyl group | Potentially altered pharmacokinetic properties compared to target compound |

Q & A

Basic: What are the optimal synthetic routes for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide?

The synthesis typically involves a two-step approach:

- Step 1 : Preparation of the (1,1-dioxidotetrahydrothiophen-3-yl)methylamine intermediate. This can be achieved via oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or ozone, followed by functionalization at the 3-position with a methylamine group.

- Step 2 : Amide coupling using benzoyl chloride or activated carboxylic acid derivatives. For example, coupling the amine intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine) and a coupling agent like EDCl/HOBt to minimize side reactions.

Reference : Similar strategies are validated in the synthesis of structurally related benzamides, such as N-(3-chlorophenethyl)-4-nitrobenzamide, where acid chlorides react with amines under controlled conditions .

Advanced: How can computational methods like DFT or molecular docking predict the biological activity of this compound?

- Docking Studies : Molecular docking (e.g., using AutoDock Vina) can model interactions between the compound and target proteins (e.g., kinases or receptors). The sulfonyl and benzamide groups may form hydrogen bonds with catalytic residues, as seen in thiophene-derived inhibitors .

- DFT Analysis : Density Functional Theory calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing sulfonyl group may enhance electrophilicity, influencing binding affinity.

- Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ measurements) to refine models.

Reference : Recent studies on supramolecular assemblies highlight the utility of NBO analysis and docking for activity prediction .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with distinct signals for the tetrahydrothiophene-dioxide ring (e.g., δ 3.0–3.5 ppm for sulfonyl-adjacent protons) and benzamide aromatic protons (δ 7.5–8.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak matching C₁₃H₁₅NO₃S).

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for N-(3-chlorophenethyl)-4-nitrobenzamide .

Reference : Structural characterization protocols from crystallographic studies provide benchmarks .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

- Comparative Assay Design : Standardize experimental conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays.

- Structure-Activity Relationship (SAR) Analysis : Evaluate analogs (e.g., substituents on the benzamide or thiophene-dioxide ring) to identify critical functional groups. Evidence from related oxadiazole derivatives shows that nitro or cyano groups enhance potency .

- Meta-Analysis : Use statistical tools to aggregate data, accounting for outliers.

Reference : SAR studies on isoxazole and thiophene derivatives demonstrate how structural variations impact activity .

Advanced: What strategies optimize pharmacokinetic properties without altering the core structure?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked moieties) to improve solubility.

- Formulation : Use cyclodextrins or liposomal encapsulation to enhance bioavailability.

- Peripheral Modifications : Add polar groups (e.g., hydroxyl or carboxyl) to the benzamide ring to modulate logP values while retaining the pharmacophore.

Reference : Studies on thiophene-carboxamide derivatives highlight formulation adjustments for enhanced stability .

Basic: How to assess purity and stability under various conditions?

- Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities. Aim for ≥95% purity.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 1–3 months) per ICH guidelines. Monitor degradation products via LC-MS.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions.

Reference : Protocols from benzofuran-carboxamide synthesis emphasize purity optimization .

Advanced: How does the sulfonyl group influence the compound’s electronic and steric properties?

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, polarizing the tetrahydrothiophene ring and increasing electrophilicity at the amide bond.

- Steric Effects : The rigid, planar sulfone moiety may restrict conformational flexibility, favoring specific binding poses.

- Computational Validation : Natural Bond Orbital (NBO) analysis quantifies charge distribution, while electrostatic potential maps visualize reactive sites.

Reference : DFT studies on sulfonamide derivatives validate these electronic impacts .

Basic: What safety precautions are recommended for handling this compound?

- Lab Protocols : Use fume hoods, gloves, and goggles to avoid inhalation or skin contact (S22/S24/25 guidelines).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal.

- Toxicity Screening : Preliminary assays (e.g., Ames test) assess mutagenicity.

Reference : Safety data for structurally similar benzamides outline standard precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.